3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide typically involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives. This reaction is often carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO) at room temperature, accompanied by DMSO oxidation . Another method involves the use of ethyl acetate via one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide (TBHP) is added .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity, while also considering cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of imidazo[1,2-a]pyrimidine derivatives through cyclization processes.
Oxidation Reactions: Oxidation reactions facilitated by reagents like TBHP.
Common Reagents and Conditions
TBHP: Used for oxidation and cyclization reactions.
DMSO: Solvent for the synthesis reactions.
Iodine (I2): Promotes C–C bond cleavage in some synthetic routes.
Major Products
The major products formed from these reactions include various imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs with potential therapeutic effects, including antituberculosis agents.
Pharmaceutical Research: Investigated for its biological activities and potential as a drug candidate.
Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure and has been studied for its antituberculosis activity.
N-(Pyridin-2-yl)amides: Another class of compounds synthesized from similar starting materials and reaction conditions.
Uniqueness
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and potential for diverse functionalization, making it a versatile scaffold in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H5BrN4O |
---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H5BrN4O/c8-5-4(6(9)13)11-7-10-2-1-3-12(5)7/h1-3H,(H2,9,13) |
InChI-Schlüssel |
QCKHMVFXUFKLNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(N=C2N=C1)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.